7-Nitroimidazo[1,2-A]pyridin-8-OL
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Overview
Description
Nitro-7-hydroxy-8-imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The presence of both nitro and hydroxy functional groups in the molecule enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nitro-7-hydroxy-8-imidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the nitration of 7-hydroxy-8-imidazo[1,2-a]pyridine using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production of nitro-7-hydroxy-8-imidazo[1,2-a]pyridine may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Nitro-7-hydroxy-8-imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Halogenating agents, alkylating agents, and other nucleophiles.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Nitro-7-hydroxy-8-imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of nitro-7-hydroxy-8-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-8-imidazo[1,2-a]pyridine: Lacks the nitro group, resulting in different reactivity and biological activity.
Nitro-8-imidazo[1,2-a]pyridine:
7-Nitro-8-imidazo[1,2-a]pyridine: Similar structure but without the hydroxy group, leading to different chemical behavior.
Uniqueness
Nitro-7-hydroxy-8-imidazo[1,2-a]pyridine is unique due to the presence of both nitro and hydroxy functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C7H5N3O3 |
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Molecular Weight |
179.13 g/mol |
IUPAC Name |
7-nitroimidazo[1,2-a]pyridin-8-ol |
InChI |
InChI=1S/C7H5N3O3/c11-6-5(10(12)13)1-3-9-4-2-8-7(6)9/h1-4,11H |
InChI Key |
ZBUSCBJYMOJCIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1[N+](=O)[O-])O |
Origin of Product |
United States |
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